molecular formula C19H20FNO2S B2894916 (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-46-5

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2894916
CAS RN: 1396891-46-5
M. Wt: 345.43
InChI Key: PYULNJZYYXRIGB-JLHYYAGUSA-N
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Description

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as FLX475, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.

Scientific Research Applications

Fluorescent Probes and Sensors

  • Fluorophore Development : The compound has been studied for its potential in developing fluorescent probes, particularly for zinc detection. Such fluorophores are vital for studying intracellular zinc, as demonstrated in the work on similar compounds like 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

Organic Synthesis and Chemical Reactions

  • Synthesis of Cyclopropanes : The compound has been explored in the synthesis of cyclopropanes and related structures, offering insights into asymmetric cyclopropanation processes and potential applications in creating analogs of GABA B antagonists (Midura & Mikołajczyk, 2002).
  • Catalyzed Reactions : It's also involved in Lewis acid-catalyzed reactions, leading to the formation of various organic compounds (Yu, Meng, Xia, & Guo, 2009).

Anticancer Research

  • Anticancer Agents : The compound and its derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting specific cellular mechanisms like microtubule disruption (Reddy et al., 2013).

Pharmacology

  • Development of COX-2 Inhibitors : Derivatives of the compound have been synthesized for their selective inhibition of COX-2, an enzyme linked to inflammation and pain. These studies are crucial in developing new medications for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c1-15-2-4-16(5-3-15)10-13-24(22,23)21-14-19(11-12-19)17-6-8-18(20)9-7-17/h2-10,13,21H,11-12,14H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYULNJZYYXRIGB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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